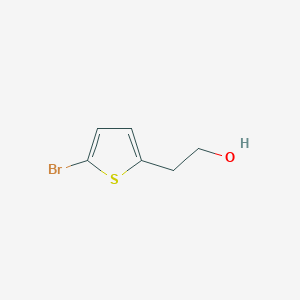

2-(5-Bromothiophen-2-yl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-bromothiophen-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrOS/c7-6-2-1-5(9-6)3-4-8/h1-2,8H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHOCRMPRADFCNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57070-78-7 | |

| Record name | 2-(5-bromothiophen-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 5 Bromothiophen 2 Yl Ethanol and Precursors

Strategies for Constructing the Thiophene-Ethanol Scaffold

The synthesis of 2-(5-Bromothiophen-2-yl)ethanol can be broadly categorized into two primary strategies: the functional group manipulation of ketone intermediates and the direct construction of the ethanol (B145695) sidechain onto a pre-halogenated thiophene (B33073) ring.

Indirect Synthesis through Ketone Intermediates

This pathway involves the initial synthesis of a thiophene ketone, which then undergoes further modification to introduce the ethanol functionality. A key precursor in this route is 2-acetyl-5-bromothiophene (B160168), which is typically prepared via the Friedel-Crafts acylation of 2-bromothiophene (B119243). chemicalbook.comprepchem.com

| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Bromothiophene | Acetyl chloride | Dichloromethane (CH2Cl2) | Stirring for 1 hour at room temperature | 86.1% | chemicalbook.comprepchem.com |

The precursor, 2-acetyl-5-bromothiophene, can be subjected to α-bromination to yield 2-bromo-1-(5-bromothiophen-2-yl)ethanone (B79183). This reaction selectively places a bromine atom on the carbon adjacent to the carbonyl group, creating a versatile intermediate for further synthesis. This intermediate is a known precursor for various heterocyclic compounds. chemicalbook.com The process involves the reaction of the acetylthiophene derivative with a brominating agent.

The conversion of the ketone intermediates to the desired alcohol can be approached through the reduction of the carbonyl group. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) are effective for the reduction of ketones to secondary alcohols. rsc.orgrsc.org When applied to 2-bromo-1-(5-bromothiophen-2-yl)ethanone, this reduction would yield the corresponding bromohydrin, 2-bromo-1-(5-bromothiophen-2-yl)ethanol. Subsequent removal of the α-bromo group would be required to obtain the final product.

Alternatively, the reduction of the precursor 2-acetyl-5-bromothiophene with a reagent like sodium borohydride typically results in the formation of the secondary alcohol, 1-(5-bromothiophen-2-yl)ethanol. rsc.org Achieving the primary alcohol, this compound, from this specific ketone intermediate requires more complex synthetic steps beyond a simple carbonyl reduction.

Approaches from Halogenated Thiophene Precursors

These methods build the ethanol sidechain directly onto a thiophene ring that already contains the necessary bromine substituent. The typical starting material for these routes is 2,5-dibromothiophene (B18171), allowing one bromine atom to remain in the final product structure while the other participates in the reaction.

A well-established method for forming a primary alcohol with two additional carbons is the reaction of a Grignard reagent with ethylene (B1197577) oxide. libretexts.orgvedantu.comtardigrade.in In this context, a Grignard reagent is prepared from 2,5-dibromothiophene. The greater reactivity of the bromine atom at the 2-position of the thiophene ring allows for selective formation of the Grignard reagent at this site, leaving the bromine at the 5-position intact. The subsequent nucleophilic attack of the Grignard reagent on the epoxide ring of ethylene oxide, followed by acidic workup, yields the target primary alcohol, this compound. google.comlibretexts.org

| Starting Material | Reagents | Key Intermediate | Final Product | Reference |

|---|---|---|---|---|

| 2-Bromothiophene | 1. Magnesium (Mg) in anhydrous solvent 2. Ethylene oxide 3. Dilute acid (e.g., H₂SO₄) | 2-Thiophenemagnesium bromide | 2-Thiophene ethanol | google.com |

The Palladium-catalyzed Heck reaction provides a powerful tool for carbon-carbon bond formation between an aryl halide and an alkene. organic-chemistry.orglibretexts.org To synthesize this compound, 2,5-dibromothiophene can be coupled with an appropriate alkene. One strategy involves using vinyl acetate (B1210297) as the coupling partner. researchgate.net The initial product, an enol acetate, can be hydrolyzed to the corresponding ketone, 2-acetyl-5-bromothiophene, which can then be processed as described previously.

A more direct route is detailed in a patented process where 2-bromothiophene is the starting material for a two-step synthesis involving a Heck coupling reaction followed by a selective reduction. google.com This can be adapted using 2,5-dibromothiophene. The Heck reaction introduces a two-carbon chain with a double bond or carbonyl group, which is then reduced in a second step to the saturated ethanol sidechain. For example, a Heck reaction can be followed by catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and hydrogen gas (H₂) to reduce the double bond and/or carbonyl group to furnish the final alcohol. google.com

| Step | Reactants | Catalyst/Reagents | Pressure | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 1. Heck Reaction | 2-Bromothiophene, Alkene (e.g., Acrylate) | Palladium Catalyst, Base | - | - | - | google.com |

| 2. Reduction | Heck Product | Pd/C, H₂ | 1.0-1.2 MPa | 45-50 °C | ~93-95% | google.com |

Functionalization of 5-Bromothiophene-2-carbaldehyde (B154028) Derivatives

A primary and direct route to this compound involves the reduction of its corresponding aldehyde, 5-bromothiophene-2-carbaldehyde. This transformation of the aldehyde group to a primary alcohol is a common and efficient functional group interconversion.

The reduction of 5-bromothiophene-2-carbaldehyde can be readily accomplished using various reducing agents. A common and effective method involves the use of sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol (B129727) or ethanol. This method is often preferred due to its mild reaction conditions and high yields.

Another approach to synthesizing the target compound's precursor, 5-bromothiophene-2-carbaldehyde, involves the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto the thiophene ring. For instance, the reaction of 2-bromothiophene with a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) can yield 5-bromothiophene-2-carbaldehyde.

Furthermore, 5-bromothiophene-2-carbaldehyde serves as a versatile precursor for creating more complex molecules through carbon-carbon bond-forming reactions. The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction, can be employed to couple 5-bromothiophene-2-carbaldehyde with terminal alkynes. For example, the reaction with (trimethylsilyl)acetylene in the presence of a palladium catalyst like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst furnishes the corresponding alkynyl-substituted thiophene carbaldehyde. This intermediate can then undergo further transformations, including reduction of the aldehyde and manipulation of the alkyne group, to generate a diverse range of 2,5-disubstituted thiophene derivatives.

| Precursor | Reagent(s) | Product | Yield (%) | Reference |

| 5-Bromothiophene-2-carbaldehyde | NaBH₄, Methanol | This compound | High | General Knowledge |

| 2-Bromothiophene | POCl₃, DMF | 5-Bromothiophene-2-carbaldehyde | 74 | numberanalytics.com |

| 5-Bromothiophene-2-carbaldehyde | (Trimethylsilyl)acetylene, PdCl₂(PPh₃)₂, CuI, Et₂NH | 2-Formyl-5-((trimethylsilyl)ethynyl)thiophene | Not specified | numberanalytics.com |

Advanced Synthetic Techniques for Bromothiophene Derivatives

The synthesis of brominated thiophenes is not limited to the functionalization of existing thiophene rings. Advanced techniques that construct the thiophene ring itself offer alternative and often highly regioselective pathways to these important building blocks.

Cyclization Reactions of Functionalized Alkynes

The construction of the thiophene ring from acyclic precursors, particularly through the cyclization of functionalized alkynes, provides a powerful strategy for synthesizing substituted thiophenes. Several named reactions fall under this category, each offering a unique approach.

The Fiesselmann thiophene synthesis is a notable example, involving the reaction of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base to yield 3-hydroxy-2-thiophenecarboxylic acid derivatives. wikipedia.org This method allows for the introduction of various substituents onto the thiophene ring.

The Gewald aminothiophene synthesis is another versatile method that involves a one-pot, multi-component reaction between a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.org This reaction leads to the formation of poly-substituted 2-aminothiophenes, which can be further modified. While this method directly produces aminothiophenes, subsequent diazotization and Sandmeyer-type reactions could potentially introduce a bromine atom. The yields for the initial Gewald reaction typically range from 35-80%. arkat-usa.org

A more direct approach to 2,5-disubstituted thiophenes involves the heterocyclization of 1,3-diynes with a sulfur source, such as sodium sulfide (B99878). This can be achieved in a one-pot synthesis starting from terminal alkynes, which first undergo a Glaser coupling to form the 1,3-diyne intermediate. nih.gov

| Starting Materials | Key Reagents | Product Type | Yield (%) | Reference |

| α,β-Acetylenic esters, Thioglycolic acid derivatives | Base | 3-Hydroxy-2-thiophenecarboxylic acid derivatives | Varies | wikipedia.org |

| Ketone/Aldehyde, α-Cyanoester, Sulfur | Base (e.g., amine) | 2-Aminothiophenes | 35-80 | arkat-usa.org |

| Terminal alkynes | CuI, Piperidine, TBCA, Na₂S | 2,5-Disubstituted thiophenes | 70-95 | nih.gov |

Condensation-Based Methodologies (e.g., Claisen-Schmidt Condensation)

Condensation reactions provide another avenue for the synthesis of thiophene derivatives. The Paal-Knorr thiophene synthesis , for instance, involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form a substituted thiophene. organic-chemistry.orgpharmaguideline.com

The Claisen-Schmidt condensation , a type of crossed aldol (B89426) condensation, involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction can be utilized to synthesize chalcone-like compounds which can be precursors to thiophenes. For example, 5-bromothiophene-2-carbaldehyde can react with a ketone in the presence of a base like sodium hydroxide (B78521) to form an α,β-unsaturated ketone. While this doesn't directly form a thiophene ring, it functionalizes a thiophene precursor. The yields of Claisen-Schmidt reactions can vary widely, from 10% to nearly quantitative, depending on the specific reactants and conditions. taylorandfrancis.com In some solvent-free conditions using solid NaOH, quantitative yields of 96-98% have been reported for related systems. nih.gov

| Reactants | Reaction Name | Key Reagents | Product Type | Yield (%) | Reference |

| 1,4-Dicarbonyl compound | Paal-Knorr Thiophene Synthesis | P₄S₁₀ or Lawesson's reagent | Substituted thiophene | Varies | organic-chemistry.orgpharmaguideline.com |

| 5-Bromothiophene-2-carbaldehyde, Ketone | Claisen-Schmidt Condensation | Base (e.g., NaOH) | α,β-Unsaturated ketone | 10 to ~100 | taylorandfrancis.com |

Regioselective Bromination of Thiophene

The direct bromination of thiophene and its derivatives is a fundamental method for introducing bromine atoms onto the thiophene ring. The regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of any pre-existing substituents on the thiophene ring.

For unsubstituted thiophene, bromination typically occurs preferentially at the C2 and C5 positions. Careful control of the reaction conditions is necessary to achieve mono-bromination. For instance, reacting 3-alkylthiophenes with n-butyllithium (n-BuLi) at low temperatures followed by the addition of bromine can lead to the selective formation of 2-bromo-4-alkylthiophene in high yields (e.g., 93%). google.com

An improved method for the bromination of metalated haloarenes involves a lithium-zinc transmetalation. This process, where an aryllithium intermediate is transmetalated with ZnCl₂ before bromination, has been shown to dramatically improve yields of 1,2-dibromoarenes from 13-62% to 68-95% by minimizing side reactions. organic-chemistry.org

| Substrate | Reagents | Product | Yield (%) | Reference |

| 3-Alkylthiophene | 1. n-BuLi, -78 °C; 2. Br₂ | 2-Bromo-4-alkylthiophene | 93 | google.com |

| Bromoarenes | 1. n-BuLi; 2. ZnCl₂; 3. Br₂ | 1,2-Dibromoarenes | 68-95 | organic-chemistry.org |

Optimization of Reaction Conditions and Yields in Thiophene Synthesis

Maximizing the yield and purity of the desired thiophene product is a critical aspect of synthetic chemistry. This often involves the systematic optimization of various reaction parameters, including the choice of catalyst, ligand, solvent, base, and temperature.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are powerful tools for the synthesis of substituted thiophenes. The efficiency of these reactions is highly dependent on the specific palladium catalyst and ligand used. For instance, in the Suzuki-Miyaura coupling of bromothiophenes, using a catalytic system of palladium(II) acetate and a bulky, electron-rich phosphine (B1218219) ligand like SPhos can allow for low catalyst loading (0.25–1 mol%) and achieve high yields (69–93%). nih.govsemanticscholar.org In contrast, using Pd(dppf)Cl₂ as the catalyst for the coupling of bromothiophenecarbaldehydes resulted in significantly lower yields (15-21%). nih.gov

The choice of base and solvent also plays a crucial role. In many cross-coupling reactions, a base such as potassium phosphate (B84403) (K₃PO₄) or sodium carbonate (Na₂CO₃) is required. semanticscholar.orgresearchgate.net The solvent system can also influence the outcome, with mixtures of organic solvents and water often being employed.

For reactions involving lithiation, such as the regioselective bromination of thiophenes, temperature control is paramount to prevent side reactions and ensure high selectivity. These reactions are typically carried out at very low temperatures, such as -78 °C. google.com

The following table summarizes the optimization of conditions for a Suzuki-Miyaura cross-coupling reaction of bromothiophenes.

| Bromothiophene Substrate | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Various bromothiophenes | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene, H₂O | 90 | 77-93 | semanticscholar.org |

| 3-Bromothiophenecarbaldehyde | Pd(dppf)Cl₂ | Not specified | Not specified | Not specified | 21 | nih.gov |

| 4-Bromothiophenecarbaldehyde | Pd(dppf)Cl₂ | Not specified | Not specified | Not specified | 15 | nih.gov |

Chemical Reactivity and Organic Transformations of 2 5 Bromothiophen 2 Yl Ethanol Analogs

Cross-Coupling Reactions at the Brominated Thiophene (B33073) Moiety

The bromine atom at the 5-position of the thiophene ring is a key functional handle for introducing a wide range of aryl, hetaryl, and olefinic substituents through transition metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between organoboron compounds and organic halides. nih.govnih.gov This reaction is catalyzed by a palladium or nickel complex and requires a base to facilitate the transmetalation step. For analogs of 2-(5-bromothiophen-2-yl)ethanol, this reaction allows for the straightforward introduction of various aromatic and heteroaromatic groups.

Palladium-catalyzed Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a wide variety of boronic acids. nih.govorganic-chemistry.org In the context of this compound analogs, palladium catalysts have been extensively used to couple the bromothiophene core with diverse aryl and hetaryl boronic acids.

A typical palladium-catalyzed Suzuki-Miyaura reaction involves a palladium(0) catalyst, often generated in situ from a palladium(II) precatalyst, a phosphine (B1218219) ligand, a base, and a suitable solvent. The choice of ligand is crucial and can significantly impact the reaction's efficiency. For instance, bulky and electron-rich phosphine ligands like tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and tricyclohexylphosphine (B42057) (PCy₃) have proven effective for coupling unreactive aryl chlorides and a wide array of aryl and vinyl triflates, often at room temperature. organic-chemistry.org Similarly, N-heterocyclic carbene (NHC) ligands have emerged as powerful alternatives to phosphines, offering enhanced stability and catalytic activity. nih.gov

The reaction of 2,5-dibromo-3-hexylthiophene (B54134) with various arylboronic acids has been shown to selectively occur at the 5-position, yielding 5-aryl-2-bromo-3-hexylthiophene derivatives. nih.gov This selectivity highlights the utility of the Suzuki coupling for the controlled functionalization of polyhalogenated thiophenes. The reaction conditions for this transformation typically involve a palladium catalyst like Pd(PPh₃)₄, a base such as potassium phosphate (B84403) (K₃PO₄), and a solvent system like 1,4-dioxane (B91453) and water. nih.gov The synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives has also been achieved through the Suzuki cross-coupling of 2-bromo-5-(bromomethyl)thiophene (B1590285) with various aryl boronic acids. nih.gov

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling of Bromothiophene Derivatives

| Entry | Bromothiophene Substrate | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

| 1 | 2,5-dibromo-3-hexylthiophene | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 2-bromo-3-hexyl-5-phenylthiophene | 85 |

| 2 | 2-bromo-5-(bromomethyl)thiophene | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 2-(bromomethyl)-5-(4-methylphenyl)thiophene | 88 |

| 3 | 2-bromothiophene (B119243) | Phenylboronic acid | Pd(II)-(2-aminonicotinaldehyde) | K₂CO₃ | Water | 2-phenylthiophene | 95 |

| 4 | 3-methyl-2-bromophenylamides | 1-naphthaleneboronic acids | Pd₂(dba)₃/L7 | K₃PO₄ | THF | Axially chiral biaryl compounds | up to 99 |

This table presents a selection of reported palladium-catalyzed Suzuki-Miyaura coupling reactions of bromothiophene derivatives with various boronic acids, showcasing the versatility of this methodology.

While palladium catalysts are dominant in Suzuki-Miyaura couplings, nickel-based systems have gained significant attention as a more cost-effective and sustainable alternative. nih.govnih.gov Nickel catalysts have demonstrated high efficiency in coupling a range of aryl halides, including the less reactive chlorides, with organoboron reagents. nih.govresearchgate.net

For instance, a ligand-free approach using Ni(cod)₂ as the catalyst and K₂CO₃ as the base in a deep eutectic solvent has been developed for the Suzuki-Miyaura coupling of bromothiophene with arylboronic acids, affording excellent yields of the corresponding 2-arylthiophenes. researchgate.net This system highlights the potential for greener and more economical cross-coupling processes. Nickel catalysts, such as NiCl₂(PCy₃)₂, have also been successfully employed for the coupling of various heterocyclic halides and phenol-derived electrophiles with aryl boronic acids in environmentally friendly solvents like 2-Me-THF and t-amyl alcohol. nih.govmdpi.com These methods are effective for constructing bis(heterocyclic) frameworks. nih.gov

The reaction mechanism in nickel-catalyzed cross-couplings can sometimes involve radical intermediates, particularly in the coupling of aliphatic alcohol derivatives. nih.govnih.gov While this is less common for aryl halides, it underscores the distinct mechanistic pathways available to nickel catalysts compared to palladium.

Table 2: Nickel-Catalyzed Suzuki-Miyaura Coupling of a Bromothiophene Analog

| Entry | Bromothiophene Substrate | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

| 1 | 2-bromothiophene | Phenylboronic acid | Ni(cod)₂ | K₂CO₃ | Choline (B1196258) chloride:urea | 2-phenylthiophene | 92 |

This table illustrates an example of a nickel-catalyzed Suzuki-Miyaura coupling of 2-bromothiophene, demonstrating the efficacy of nickel-based catalytic systems.

The choice of solvent plays a critical role in the success of Suzuki-Miyaura coupling reactions. Traditionally, organic solvents like toluene, dioxane, and DMF have been used. However, there is a growing emphasis on developing greener and more sustainable reaction media.

Aqueous Media: Water is an attractive solvent due to its low cost, non-flammability, and environmental benefits. researchgate.net The use of water as a solvent in Suzuki-Miyaura couplings often requires water-soluble catalysts or the addition of surfactants to facilitate the reaction between the organic substrates and the aqueous phase. mdpi.comunimib.it For example, a highly efficient palladium-catalyzed Suzuki-Miyaura coupling of aryl halides with arylboronic acids has been achieved in water using a Pd(II) complex with a modified β-cyclodextrin as a water-soluble ligand. nih.gov Micellar catalysis, where the reaction occurs within micelles formed by surfactants in water, has also emerged as a powerful technique for conducting cross-coupling reactions in aqueous media, often leading to faster reaction times and higher yields. mdpi.comunimib.it

Deep Eutectic Solvents (DESs): Deep eutectic solvents are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, which form a eutectic with a melting point much lower than that of the individual components. mdpi.com DESs are considered green solvents due to their low volatility, biodegradability, and low toxicity. They have been successfully employed as media for Suzuki-Miyaura coupling reactions. researchgate.netmdpi.comthieme-connect.demdpi.comresearchgate.net For instance, a choline chloride/glycerol mixture has been used as a sustainable solvent for the palladium-catalyzed Suzuki-Miyaura coupling of various imidazo-fused heterocycles with boronic acids, proceeding without the need for ligands or an inert atmosphere. thieme-connect.de Similarly, a ligand-free nickel-catalyzed Suzuki-Miyaura coupling of bromothiophene has been demonstrated in a choline chloride:urea DES, highlighting the potential of these solvents to simplify reaction setups and improve the environmental profile of the process. researchgate.net

The Heck reaction is another palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. organic-chemistry.orgmdpi.comdiva-portal.org This reaction is a powerful tool for the synthesis of substituted alkenes and has been widely applied in the synthesis of complex molecules. nih.govfrontiersin.org For analogs of this compound, the Heck reaction provides a direct method for introducing vinyl groups onto the thiophene ring.

The reaction typically involves a palladium(0) catalyst, a base, and a polar aprotic solvent. organic-chemistry.org The regioselectivity of the Heck reaction is generally high, with the aryl group adding to the less substituted carbon of the alkene, leading to the trans-substituted product. organic-chemistry.orgthieme-connect.de A variety of alkenes can be used as coupling partners, including acrylates, styrenes, and other activated olefins. mdpi.com

Recent advancements in Heck reaction methodology have focused on the use of more challenging substrates, such as internal olefins, to produce trisubstituted alkenes. nih.govfrontiersin.org Additionally, greener protocols have been developed, utilizing solvents like ethanol (B145695) and employing microwave irradiation to shorten reaction times. nih.govfrontiersin.org In some cases, the bromide substituent on an aryl group can act as a traceless directing group, enabling C-H vinylation at a different position on the thiophene ring through a palladium migration/Heck reaction sequence. researchgate.net

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. organic-chemistry.orgwikipedia.orgnrochemistry.comlibretexts.org It is a versatile C-C bond-forming reaction with a broad substrate scope. wikipedia.orglibretexts.org The R¹ group attached to the organotin reagent is typically sp²-hybridized, such as a vinyl or aryl group. wikipedia.org

A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their tolerance of a wide variety of functional groups. nrochemistry.com However, a significant drawback is the toxicity of the tin compounds and the difficulty in removing tin byproducts from the reaction mixture. organic-chemistry.org The catalytic cycle of the Stille reaction involves the oxidative addition of the organic halide to a palladium(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to form the coupled product and regenerate the catalyst. nrochemistry.com

For analogs of this compound, the Stille reaction offers a reliable method for introducing various organic groups onto the thiophene ring, complementing the scope of the Suzuki and Heck reactions.

Suzuki-Miyaura Coupling Reactions with Aryl/Hetaryl Boronic Acids

Nucleophilic Substitution Reactions Involving Bromine Atom

The bromine atom attached to the thiophene ring is a key site for functionalization through nucleophilic substitution reactions, particularly through metal-catalyzed cross-coupling reactions. These reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of more complex molecular architectures.

One of the most widely used methods is the Suzuki cross-coupling reaction. In this reaction, the bromothiophene derivative is coupled with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.net For example, 2,5-dibromothiophene (B18171) can be selectively coupled with 4-cyanophenylboronic acid to yield the di-nitrile product, demonstrating the utility of this reaction in building symmetrical and asymmetrical bi-aryl systems. nih.gov This approach is highly valued for its tolerance of various functional groups and its generally stable and non-toxic reagents. researchgate.net

The Negishi reaction offers an alternative cross-coupling method. While both Suzuki and Negishi reactions can be employed for similar transformations, studies have shown that the Suzuki reaction may provide higher yields in certain cases, such as the synthesis of 2-bromo-2'-phenyl-5,5'-bithiophene. researchgate.net

Beyond palladium-catalyzed reactions, the bromine atom can also be substituted by other nucleophiles. For instance, in related bromo-thiophene compounds, the bromine can be replaced by nucleophiles such as amines or thiols, opening pathways to a variety of substituted thiophenes. These substitution reactions are crucial for introducing diverse functionalities and building complex heterocyclic systems.

| Reactant (Analog) | Nucleophile/Coupling Partner | Catalyst/Conditions | Product | Reference(s) |

| 2,5-Dibromothiophene | 4-Cyanophenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2,5-Bis(4-cyanophenyl)thiophene | nih.gov |

| 2,2'-Dibromo-5,5'-bithiophene | Phenylboronic acid | Pd(PPh₃)₄, Base | 2-Bromo-2'-phenyl-5,5'-bithiophene | researchgate.net |

| 2-Bromo-1-(5-bromothiophen-2-yl)ethanone (B79183) | Amines or Thiols | Not specified | Substituted thiophene derivative | |

| 2-Bromothiophene | Ethylene (B1197577) | Heck Reaction Conditions | 2-Vinylthiophene | google.com |

Oxidation and Reduction Pathways of Thiophene and Hydroxyl Groups

The thiophene ring and the hydroxyl group in this compound and its analogs can undergo various oxidation and reduction reactions, providing routes to different classes of compounds.

Oxidation: The primary alcohol group can be oxidized to form an aldehyde or further to a carboxylic acid, depending on the oxidizing agent and reaction conditions. This transformation is analogous to the metabolic oxidation of ethanol to acetaldehyde (B116499) and then to acetic acid. researchgate.net

The thiophene ring itself is susceptible to oxidation, which typically occurs at the sulfur atom. The use of oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) can convert the thiophene sulfide (B99878) to a sulfoxide (B87167) and potentially further to a sulfone. researchgate.net The oxidation of the thiophene ring can influence the electronic properties and biological activity of the molecule. Research on cyclopent-2-en-1-yl thiophene derivatives has demonstrated the epoxidation of an adjacent double bond using mCPBA, while also indicating the potential for oxidation at the thiophene sulfur. researchgate.net

Reduction: Reduction reactions can target different parts of the molecule or its derivatives. For instance, if the hydroxyl group of this compound is first oxidized to a carbonyl group (ketone or aldehyde), this carbonyl can be reduced back to an alcohol. For example, 2-bromo-1-(5-bromothiophen-2-yl)ethanone features a carbonyl group that can be reduced to the corresponding alcohol.

A key synthetic strategy involves the reduction of an intermediate to form the ethanol side chain. A process for synthesizing 2-thiopheneethanol (B144495) starts with 2-bromothiophene, which undergoes a Heck reaction to form an unsaturated intermediate that is then selectively reduced to yield the final 2-thiopheneethanol product. google.com This highlights the importance of reduction in creating the core structure of these compounds.

| Reactant (Analog) | Reagent/Conditions | Transformation | Product | Reference(s) |

| This compound | Mild Oxidizing Agent (e.g., PCC) | Oxidation of alcohol | 2-(5-Bromothiophen-2-yl)acetaldehyde | N/A |

| This compound | Strong Oxidizing Agent (e.g., KMnO₄) | Oxidation of alcohol | 2-(5-Bromothiophen-2-yl)acetic acid | N/A |

| Thiophene Ring (in analogs) | m-Chloroperoxybenzoic acid (mCPBA) | Oxidation of sulfide | Thiophene sulfoxide/sulfone | researchgate.net |

| 2-Bromo-1-(5-bromothiophen-2-yl)ethanone | Reducing Agent (e.g., NaBH₄) | Reduction of ketone | 1-(5-Bromothiophen-2-yl)-2-bromoethanol | |

| 2-(Thiophen-2-yl)acetaldehyde | Reducing Agent (e.g., NaBH₄) | Reduction of aldehyde | 2-(Thiophen-2-yl)ethanol | google.com |

Condensation Reactions for Scaffold Derivatization

Condensation reactions are a powerful tool for extending the molecular framework of this compound analogs, leading to the formation of larger, more complex structures. These reactions typically involve the hydroxyl group or a carbonyl derivative.

The hydroxyl group of this compound can participate in esterification or etherification reactions. More commonly, the alcohol is first oxidized to the corresponding aldehyde or ketone, which then serves as a substrate for various condensation reactions.

A prominent example is the Knoevenagel condensation. In this reaction, a thiophene-containing ketone, such as 1-(5-(4-methoxyphenyl)thiophen-2-yl)ethanone, can react with an active methylene (B1212753) compound like malononitrile (B47326) in the presence of a weak base. mdpi.com This reaction forms a new carbon-carbon double bond and is a key step in the synthesis of more complex heterocyclic systems. mdpi.com

Similarly, condensation reactions involving thiophene carboxaldehydes are widely used. For instance, 2-thiophenecarboxaldehyde can undergo condensation with 2-aminothiophenoles to produce 2-substituted benzothiazoles, which are of significant interest in medicinal chemistry. mdpi.com These reactions demonstrate how the thiophene scaffold can be incorporated into fused heterocyclic systems. The reaction proceeds through the formation of an imine, followed by cyclization and subsequent aromatization to yield the final product. mdpi.com

| Reactant 1 (Analog) | Reactant 2 | Conditions | Reaction Type | Product Class | Reference(s) |

| 1-(5-(4-Methoxyphenyl)thiophen-2-yl)ethanone | Malononitrile | Ammonium acetate (B1210297) | Knoevenagel Condensation | Substituted alkene | mdpi.com |

| 2-Thiophenecarboxaldehyde | 2-Aminothiophenol | Ethanol, Reflux | Condensation/Cyclization | 2-(Thiophen-2-yl)benzothiazole | mdpi.com |

| 2-Acetylthiophenes | Chloroacetone | K₂CO₃, 60 °C | Condensation/Cyclization | Fused thiophene derivative | mdpi.com |

| 2-Aminothiophenol | Aromatic Benzaldehydes | CO₂-alcohol system | Condensation/Cyclization | 2-Arylbenzothiazoles | mdpi.com |

Computational and Theoretical Investigations of Bromothiophene Ethanol Derivatives

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties. By solving the Schrödinger equation within the framework of electron density, DFT provides a balance between computational cost and accuracy, making it ideal for studying complex organic molecules like bromothiophene derivatives.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometric optimization. For bromothiophene derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are employed to find the minimum energy structure. rroij.com

These calculations provide precise information on bond lengths, bond angles, and dihedral angles. For instance, in a study of a related compound, 2(E)˗1˗(3˗bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗one (BTF), the calculated C-S bond lengths were found to be around 1.719-1.754 Å, which is consistent with experimental data. wolfram.com The C-Br bond length was calculated to be approximately 1.907 Å. wolfram.com Such data is critical for validating the computational model against experimental results, often obtained from X-ray crystallography, and for understanding the steric and electronic effects of the bromine and ethanol (B145695) substituents on the thiophene (B33073) ring.

Table 1: Representative Calculated Geometric Parameters for a Bromothiophene Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-S | 1.719 - 1.754 | |

| C-Br | 1.907 | |

| C2–C3–C4 | 114.4 | |

| C2–C3–Br14 | 118.3 | |

| C4–C3–Br14 | 127.3 |

Note: Data is based on the analysis of 2(E)˗1˗(3˗bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗one (BTF) and serves as a representative example. wolfram.com

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this theory.

The energies of the HOMO and LUMO are crucial indicators of a molecule's ability to donate or accept electrons, respectively. A high HOMO energy suggests a good electron donor, while a low LUMO energy indicates a good electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For a related compound, 2-{4-[(E)-(4-acetylphenyl)diazenyl]phenyl}-1-(5-bromothiophen-2-yl)ethanone, DFT calculations at the B3LYP/6–311+ G(d,p) level determined the HOMO energy to be -6.7179 eV and the LUMO energy to be -3.0454 eV, resulting in an energy gap of 3.6725 eV. rroij.com In another study on a different bromothiophene derivative, the HOMO and LUMO energies were calculated to be –6.367 eV and –2.705 eV, respectively, with an energy gap of 3.662 eV. rroij.com These values provide a quantitative measure of the electronic characteristics of such molecules.

Table 2: Representative FMO Energies and Energy Gap for Bromothiophene Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 2-{4-[(E)-(4-acetylphenyl)diazenyl]phenyl}-1-(5-bromothiophen-2-yl)ethanone | -6.7179 | -3.0454 | 3.6725 |

| 2(E)˗1˗(3˗bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗one | -6.367 | -2.705 | 3.662 |

Note: Data is based on computational studies of related bromothiophene derivatives. rroij.com

The distribution of the HOMO and LUMO across the molecular structure reveals potential pathways for intramolecular charge transfer (ICT). In many thiophene-based donor-acceptor systems, the HOMO is localized on the electron-donating part of the molecule, while the LUMO is concentrated on the electron-accepting part. diva-portal.org This separation of the frontier orbitals upon photoexcitation leads to a charge transfer from the donor to the acceptor. diva-portal.org

In the context of 2-(5-Bromothiophen-2-yl)ethanol, the thiophene ring can act as a π-conjugated bridge. The bromine atom, being electron-withdrawing, and the ethanol group, which can have varying electronic effects, would influence the electron density distribution and thus the ICT characteristics. Theoretical calculations on similar systems have shown that the excited states can have a significant charge-transfer character, which is supported by large Stokes shifts observed in experimental fluorescence measurements. diva-portal.org

The HOMO-LUMO gap, or band gap, is a critical parameter that can be tailored through structural modifications. This "band gap engineering" is a key strategy in the design of organic materials for electronic applications. For thiophene derivatives, the band gap can be tuned by introducing different substituent groups. bohrium.com

Electron-donating groups (EDGs) tend to raise the HOMO energy level, while electron-withdrawing groups (EWGs) lower the LUMO energy level. stackexchange.com Both of these effects can lead to a reduction in the HOMO-LUMO gap. For example, replacing a hydrogen atom with a more electronegative atom can lower the energies of all molecular orbitals, resulting in a lower LUMO and making the molecule more electrophilic. stackexchange.com By strategically placing substituents on the thiophene ring of this compound, it is theoretically possible to fine-tune its electronic properties for specific applications. Studies on substituted pentacenes have shown that the position of the substituent is crucial in determining the magnitude of the effect on the HOMO-LUMO gap. acs.org

Molecular Electrostatic Potential (MEP) maps are valuable computational tools for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored according to the electrostatic potential, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-deficient, susceptible to nucleophilic attack). Green and yellow areas represent regions of near-zero potential. youtube.com

For thiophene derivatives, MEP maps can identify the most likely sites for chemical reactions. In a study of thiophene sulfonamide derivatives, the most negative electrostatic potential was found on the oxygen atom of a carboxyl group, indicating it as a probable site for electrophilic attack. researchgate.net Conversely, the most positive potential was located on the hydrogen of an NH2 group, marking it as a potential site for nucleophilic attack. researchgate.net For this compound, an MEP map would likely show a negative potential around the oxygen atom of the ethanol group and the sulfur atom of the thiophene ring, while the hydrogen atoms of the hydroxyl group and the thiophene ring would exhibit positive potentials. This information is invaluable for predicting the molecule's reactivity in various chemical transformations.

Frontier Molecular Orbital (FMO) Analysis

Prediction of Spectroscopic Properties through Theoretical Methods

Theoretical chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and help interpret experimental data. Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly employed to simulate vibrational and electronic spectra. globalresearchonline.netnih.gov These computational approaches can model the behavior of molecules and predict their spectral characteristics with a high degree of accuracy. globalresearchonline.net

Computational methods are invaluable for assigning infrared (IR) bands to specific molecular vibrations. nih.gov For thiophene derivatives, DFT calculations can predict the frequencies of characteristic vibrational modes. While specific experimental data for this compound is not detailed in the provided context, theoretical spectra can be simulated. The process involves optimizing the molecular geometry to find its lowest energy state and then calculating the vibrational frequencies. These calculated frequencies are often scaled by a factor to correct for approximations in the theoretical method and to improve agreement with experimental spectra. nih.gov

Similarly, electronic absorption spectra, specifically UV-Vis spectra, can be predicted using TD-DFT calculations. globalresearchonline.netnih.gov These calculations can determine the wavelengths of maximum absorption (λmax) which correspond to electronic transitions, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). globalresearchonline.netnih.gov For thiophene derivatives, these transitions are often of a π-π* nature. globalresearchonline.net The solvent environment can also be modeled, as it can influence the absorption spectra, often causing a shift in the absorption peaks. globalresearchonline.net For instance, a red shift (a shift to longer wavelengths) is often observed when moving from a gas phase to a polar solvent like ethanol. globalresearchonline.net

Table 1: Illustrative Theoretical Spectroscopic Data

| Parameter | Theoretical Value | Corresponding Transition/Vibration |

|---|---|---|

| Simulated IR Frequency (cm⁻¹) | (Typical Range) | C-H stretching, C=C stretching, C-S stretching, C-Br stretching |

| Simulated UV-Vis λmax (nm) | (Typical Range) | HOMO → LUMO (π-π*) |

Note: The table above provides a general representation of the type of data obtained through theoretical calculations for similar compounds, as specific values for this compound require dedicated computational studies.

Analysis of Electronic Chemical Descriptors

Quantum chemical descriptors are fundamental in quantifying the electronic structure and reactivity of molecules. These descriptors, derived from theoretical calculations, provide a framework for understanding and predicting chemical behavior.

Non-linear optical (NLO) materials are crucial for modern optoelectronic applications, and organic compounds, particularly those with delocalized π-electron systems, often exhibit significant NLO properties. nih.gov The NLO response of a molecule is characterized by its hyperpolarizability (β). researchgate.net Theoretical calculations are a key method for predicting the NLO properties of new materials. nih.gov For thiophene derivatives, studies have shown that the arrangement of electron donor and acceptor groups can significantly influence the hyperpolarizability. researchgate.netnih.gov The delocalization of π-electrons across the thiophene ring is a primary contributor to the polarization that gives rise to NLO effects. nih.gov Computational studies on related thiophene compounds have demonstrated that specific substitutions can enhance the NLO response, indicating the potential for tuning the properties of molecules like this compound for NLO applications. researchgate.netnih.gov

Global reactivity descriptors, such as chemical hardness (η), electronic chemical potential (μ), and the electrophilicity index (ω), are derived from the energies of the HOMO and LUMO. researchgate.net These descriptors provide insight into the stability and reactivity of a molecule.

Electronic Chemical Potential (μ): This descriptor indicates the tendency of electrons to escape from a system.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A larger HOMO-LUMO gap generally corresponds to greater hardness and higher stability. nih.gov

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons.

These parameters are calculated using the following relationships:

μ ≈ (EHOMO + ELUMO) / 2

η ≈ (ELUMO - EHOMO)

ω = μ² / (2η)

By calculating these values for this compound, one can theoretically assess its kinetic stability and reactivity profile. For example, studies on similar thiophene derivatives have used these descriptors to compare the reactivity of different compounds within a series. researchgate.netnih.gov

Table 2: Key Electronic Chemical Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Electronic Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO) | Resistance to charge transfer; stability |

| Electrophilicity Index (ω) | μ² / (2η) | Electron-accepting capacity |

Conformational Analysis and Stability Studies

The three-dimensional structure of a molecule is critical to its properties and reactivity. Conformational analysis involves identifying the most stable spatial arrangements of atoms (conformers) by examining the rotation around single bonds. semanticscholar.org For a molecule like this compound, rotation around the C-C bond of the ethanol side chain would lead to different conformers.

Theoretical methods are used to perform a potential energy surface scan, where the total energy of the molecule is calculated as a function of the dihedral angle of the rotating bond. semanticscholar.org The conformers that correspond to minima on this energy profile are the stable ones, with the global minimum representing the most stable conformation. nih.gov For ethanol derivatives, the relative orientation of the hydroxyl group can be crucial, with factors like intramolecular hydrogen bonding potentially stabilizing certain conformations. In some cases, what might typically be a less stable "gauche" form can become the most stable due to such interactions. The results of conformational analysis are fundamental for ensuring that other theoretical predictions, such as spectroscopic and electronic properties, are based on the molecule's most likely structure. nih.gov

Applications in Advanced Materials Science and Fine Organic Synthesis

Role as Building Blocks in Functional Materials

The unique combination of a halogenated thiophene (B33073) core and a functional ethanol (B145695) side chain makes 2-(5-Bromothiophen-2-yl)ethanol a valuable precursor in the modular synthesis of functional polymers and complex organic molecules. The bromine atom serves as a key site for carbon-carbon bond formation through various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, which are fundamental for constructing the conjugated backbones of functional materials. Simultaneously, the ethanol group (–CH₂CH₂OH) offers a reactive site for esterification, etherification, or conversion to other functional groups, enabling the attachment of solubilizing side chains, linking to other molecular units, or anchoring to surfaces.

Organic Semiconductors for Optoelectronic Devices

Thiophene-based oligomers and polymers are a cornerstone of organic semiconductor research due to their excellent charge transport properties and chemical stability. The this compound molecule provides a direct entry point into this class of materials. The bromothiophene unit can be polymerized or coupled with other aromatic systems to create the conjugated core necessary for semiconducting behavior, while the ethanol side chain can be modified to fine-tune solubility, molecular packing, and interfacial properties, which are critical for device performance. A related compound, 2-(5-Bromothiophen-2-yl)acetaldehyde, is noted for its unique electronic properties, making it suitable for applications in organic electronics and photovoltaic devices.

In the field of organic photovoltaics, thiophene derivatives are extensively used in the design of both electron-donor and electron-acceptor materials. The ability to synthesize complex conjugated systems from brominated precursors is central to developing new materials with tailored energy levels and absorption spectra. For instance, novel benzotrithiophene-based small molecules for OSCs have been successfully synthesized starting from bromothiophene precursors. nih.gov Similarly, halogenated thiophenes, such as 2,5-dibromothiophene (B18171), have been employed as solvent additives to mediate film morphology and enhance the efficiency of organic solar cells.

The compound this compound can serve as a monomer in the synthesis of donor polymers. The bromine atom allows for polymerization via cross-coupling reactions, and the ethanol group can be pre- or post-polymerization functionalized to attach side chains that control the polymer's solubility and morphology in the active layer blend. This morphological control is crucial for achieving high power conversion efficiencies (PCE).

Table 1: Performance of OSCs Based on Thiophene Derivative Polymers

| Polymer Donor | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |

|---|---|---|---|---|---|

| P5TCN-F25 | Y6:PC₇₁BM | 17.2% | N/A | N/A | N/A |

Data sourced from studies on advanced polythiophene derivatives, demonstrating the potential of the material class. nih.govresearchgate.net

The performance of Organic Thin-Film Transistors (OTFTs) is highly dependent on the molecular ordering and charge carrier mobility of the semiconductor layer. Thiophene-based materials are among the most promising candidates for p-type semiconductors in OTFTs. pkusz.edu.cn Novel semiconductors based on thiophene-anthracene oligomers, synthesized via Suzuki coupling from bromothiophene precursors, have demonstrated high field-effect mobilities up to 0.50 cm²/Vs and excellent environmental stability. pkusz.edu.cn

This compound can be used to synthesize such high-performance semiconductors. The ethanol moiety can be functionalized to introduce long alkyl chains or other groups that promote self-assembly and crystalline packing in thin films, which is essential for efficient charge transport. The ability to create well-defined molecular structures from this building block facilitates the investigation of structure-property relationships in OTFT materials. nih.gov

Table 2: Performance of OTFTs with Thiophene-Based Semiconductors

| Semiconductor | Mobility (cm²/Vs) | On/Off Ratio | Deposition Method |

|---|---|---|---|

| DTAnt | > 0.1 | > 10⁷ | Evaporation |

Performance data for thiophene-anthracene semiconductors synthesized from bromothiophene precursors. pkusz.edu.cn

In OLEDs, thiophene units are incorporated into emissive materials, host materials, and charge-transport layers. The synthesis of donor–π–acceptor (D–π–A) fluorophores for OLEDs often starts with brominated thiophenes to construct the π-conjugated spacer. beilstein-journals.org For instance, a thienothiophene-based emitter for a solution-processed OLED was synthesized beginning with the treatment of 3-bromothiophene. beilstein-journals.org

The this compound building block is suitable for creating novel OLED materials. Through coupling at the bromine position and modification of the ethanol group, it can be integrated into larger molecules designed to have specific photophysical properties, such as high quantum yields and desired emission colors. The ethanol group can also serve as a reactive handle to attach the chromophore to a polymer backbone or other molecular scaffolds.

Table 3: Characteristics of an OLED Device Using a Thienothiophene-Based Emitter

| Parameter | Value |

|---|---|

| Max. Current Efficiency | 10.6 cd/A |

| Max. Power Efficiency | 6.70 lm/W |

| Max. External Quantum Efficiency | 4.61% |

| Turn-on Voltage | 2.9 V |

Data for an OLED employing a D–π–A fluorophore derived from a bromothiophene starting material. beilstein-journals.org

Components of Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. Thiophene-based building blocks have been successfully incorporated into COFs to create materials with interesting electronic properties suitable for applications in electronics and photocatalysis. nih.govmdpi.com The synthesis of these COFs relies on the precise geometry and reactivity of the monomer units. For example, thieno[3,2-b]thiophene-2,5-diyldiboronic acid has been used as a linker to produce porous COFs. mdpi.com

This compound, after conversion of its functional groups, can act as a bifunctional linker for COF synthesis. The bromine atom can be converted to a boronic acid or other reactive group, while the ethanol group can be oxidized to an aldehyde or converted to an amine. The resulting difunctional monomer could then be used in condensation reactions to form porous, crystalline frameworks. The inherent electronic properties of the thiophene unit would be imparted to the resulting COF, making it a target for electronic and optoelectronic applications. nih.govelsevierpure.com

Sensors and Luminescent Materials

The thiophene moiety is a well-known fluorophore, and its derivatives are widely explored for use in chemical sensors and luminescent materials. The electronic properties of the thiophene ring are sensitive to its local environment, making it an effective transducer for sensing applications. Luminescence-based sensors can be designed by functionalizing thiophene derivatives with specific recognition units. nih.gov

This compound is a promising platform for developing such materials. The ethanol group provides a convenient point of attachment for receptor molecules designed to bind to specific analytes. Upon binding, the electronic environment of the thiophene ring would be altered, leading to a change in its fluorescence or absorption properties. Furthermore, the bromine atom allows for the coupling of the thiophene unit to other chromophores to create materials for applications in viscosity sensing or as labels in bio-imaging. nih.gov

Polymerization and Oligomerization of Bromothiophene-Ethanol Derivatives

The ability of thiophene units to be polymerized into conjugated macromolecules has been a cornerstone of organic electronics. The bromo- and hydroxyethyl-functionalized thiophene, this compound, serves as a key monomer or a precursor to monomers for the synthesis of functional polythiophenes and oligothiophenes. The presence of the reactive bromine atom allows for various cross-coupling polymerization techniques, while the ethanol side chain can be used to tune the physical properties of the resulting polymers, such as solubility and processability, or to introduce further functionalities.

Regioregularity, specifically the head-to-tail (HT) coupling of 3-substituted thiophene units, is crucial for achieving high charge carrier mobilities in polythiophenes. mdpi.com Several methods have been developed for the synthesis of highly regioregular poly(3-alkylthiophene)s (PATs), including the McCullough, Rieke, and Grignard Metathesis (GRIM) methods. mdpi.compkusz.edu.cn These methods typically involve the polymerization of 2-bromo-3-substituted or 2,5-dibromo-3-substituted thiophene monomers.

The synthesis of regioregular polythiophenes from derivatives of this compound would first involve the protection of the hydroxyl group, followed by the introduction of a substituent at the 3-position if desired, and then polymerization. The hydroxyl group can be protected with a suitable protecting group, such as a silyl ether, to prevent interference with the polymerization catalysts.

A significant challenge in the polymerization of some functionalized thiophenes is the potential for the resulting polymer to be insoluble. For instance, the polymerization of a similar compound, 2-(5-bromothiophen-2-yl)-3-hexylthiophene, has been reported to yield a highly insoluble polymer. nih.gov The ethanol side chain in this compound derivatives can be strategically utilized to enhance the solubility of the final polymer, for example, by converting it to an ester or ether with long alkyl chains.

Table 1: Key Methods for Regioregular Polythiophene Synthesis

| Method | Starting Monomer | Key Reagents | Catalyst | Typical Regioregularity |

|---|---|---|---|---|

| McCullough Method | 2-Bromo-3-alkylthiophene | LDA, MgBr₂·OEt₂ | Ni(dppp)Cl₂ | >98% HT |

| Rieke Method | 2,5-Dibromo-3-alkylthiophene | Rieke Zinc (Zn*) | Ni(dppe)Cl₂ or Pd(PPh₃)₄ | >95% HT |

Data compiled from various sources discussing polythiophene synthesis methodologies.

Donor-acceptor (D-A) copolymers, consisting of alternating electron-rich (donor) and electron-poor (acceptor) units, are a major class of materials for organic photovoltaic (OPV) devices and organic field-effect transistors (OFETs). mdpi.com The intramolecular charge transfer between the donor and acceptor moieties allows for the tuning of the polymer's band gap and energy levels. Thiophene and its derivatives are commonly used as donor units in these copolymers.

This compound, after appropriate functionalization, can be utilized as a monomer in the synthesis of D-A copolymers. The bromo group allows for its participation in transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, with a suitable comonomer bearing the acceptor unit. The ethanol side chain provides a handle for modifying the polymer's properties. For instance, it can be esterified with various carboxylic acids to introduce side chains that influence the polymer's solubility, morphology, and electronic properties.

The general synthetic strategy for incorporating a this compound-derived monomer into a D-A copolymer is outlined below:

Protection/Modification of the Hydroxyl Group: The hydroxyl group of this compound is protected or modified to ensure compatibility with the subsequent reaction conditions and to introduce desired functionalities.

Conversion to a Reactive Monomer: The bromothiophene is converted into a more reactive species for polymerization, such as a boronic acid or ester for Suzuki coupling, or a stannane for Stille coupling.

Copolymerization: The functionalized thiophene monomer is copolymerized with an appropriate acceptor monomer, typically a dibrominated or distannylated aromatic compound, in the presence of a palladium catalyst.

While specific examples of copolymers directly incorporating this compound are not abundant in the literature, the principles of D-A copolymer design and synthesis strongly support its potential as a valuable building block in this area. nii.ac.jp

This compound can serve as a precursor for the synthesis of monomers for advanced conductive polymers. For example, it can be converted to a 2,5-dibromo-3-(2-hydroxyethyl)thiophene derivative. The hydroxyl group can be further functionalized to introduce specific properties into the resulting polymer. For instance, it could be reacted with a molecule that can act as a dopant or a cross-linking agent.

The polymerization of such monomers can be achieved through various methods, including oxidative chemical polymerization or electrochemical polymerization. nih.gov The resulting polymers would possess a thiophene backbone responsible for electrical conductivity, with the functionalized side chains providing processability and other desired characteristics. The presence of the ethanol-derived functional group offers a route to create conductive polymers with tailored properties for specific applications.

Q & A

Basic: What are the optimal synthetic routes for 2-(5-Bromothiophen-2-yl)ethanol?

A one-pot multicomponent protocol is effective for synthesizing bromothiophene derivatives. For example, a mixture of 5-bromothiophene-2-carbaldehyde, L-phenylalaninol, benzil, and ammonium acetate in methanol, heated at 65°C for 12 hours, yields crystalline products after solvent evaporation and recrystallization . Alternatively, refluxing with hydrazine hydrate and KOH in ethanol for 5 hours facilitates cyclization, monitored via TLC, followed by acidification and crystallization . Key parameters include stoichiometric ratios, solvent choice (e.g., ethanol or methanol), and reaction duration.

Basic: How can spectroscopic techniques resolve ambiguities in characterizing this compound?

Combine 1H NMR, IR, and mass spectrometry to confirm structure. For instance, 1H NMR identifies hydroxyl protons (δ ~3.8 ppm for ethanol derivatives) and bromothiophene aromatic signals (δ ~6.8–7.5 ppm). IR confirms O-H stretches (~3200–3500 cm⁻¹) and C-Br bonds (~500–600 cm⁻¹). Mass spectrometry verifies molecular ion peaks (e.g., m/z ≈ 232 for C₆H₇BrOS) . Discrepancies in integration or unexpected peaks may indicate impurities, necessitating repurification via column chromatography or recrystallization.

Advanced: How is single-crystal X-ray diffraction used to resolve structural ambiguities?

Crystallize the compound (e.g., from methanol) and collect diffraction data using a CuKα source (λ = 1.5418 Å) on an Agilent Xcalibur diffractometer. Refinement with SHELXL (R factor < 0.05) resolves bond lengths, angles, and dihedral angles. For example, the imidazole-bromothiophene dihedral angle in related structures is ~76.9°, with hydrogen bonds (O–H⋯N) stabilizing crystal packing . Mercury software visualizes voids and intermolecular interactions (e.g., π-π stacking) .

Advanced: How do computational methods complement experimental data for this compound?

DFT calculations (e.g., B3LYP/6-31G*) optimize geometry and predict vibrational spectra, aligning with experimental IR/NMR. Docking studies assess interactions with biological targets (e.g., DNA grooves), using software like AutoDock Vina. For bromothiophene derivatives, HOMO-LUMO gaps (~4.5 eV) correlate with charge-transfer properties . Compare computed and experimental dipole moments to validate electronic structure models.

Methodological: What strategies optimize reaction yields for bromothiophene ethanol derivatives?

- Catalyst screening : KOH or ammonium acetate enhances cyclization efficiency .

- Solvent selection : Polar aprotic solvents (DMF) may improve solubility, while ethanol/methanol aid in crystallization.

- Temperature control : Reflux (~65–80°C) balances reaction rate and side-product formation.

- Workup : Acidification (HCl) precipitates products, followed by recrystallization (ethanol) to ≥95% purity .

Advanced: How to analyze hydrogen bonding and crystal packing effects?

Using Mercury CSD 2.0, identify O–H⋯N hydrogen bonds (e.g., 2.8–3.0 Å) and quantify their contribution to lattice energy. For this compound derivatives, such bonds form chains parallel to the a-axis, stabilizing the orthorhombic (P2₁2₁2₁) lattice . Thermal displacement parameters (Ueq) from refinement data indicate molecular rigidity.

Methodological: How to evaluate biological activity of bromothiophene derivatives?

- Antibacterial assays : Determine minimum inhibitory concentrations (MIC) against S. aureus or E. coli via broth microdilution .

- DNA-binding studies : Use UV-Vis titration or fluorescence quenching to calculate binding constants (Kb ~10⁴ M⁻¹) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) assess therapeutic potential.

Methodological: Addressing contradictions in thermal stability data

Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) resolve discrepancies. For example, a melting point discrepancy (e.g., mp 35–36°C vs. 40°C) may arise from polymorphic forms. Compare experimental decomposition temperatures with DFT-predicated thermal profiles .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Modify the ethanol moiety to esters or ethers (e.g., 2-(5-Bromothiophen-2-yl)ethyl acetate) and compare electronic effects via Hammett constants. Introduce substituents (e.g., fluorine) at the thiophene 3-position to alter steric and electronic profiles. Assess changes in bioactivity or photophysical properties .

Methodological: Validating purity for publication-ready data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.